qacA protein - 134773-66-3

qacA protein

Catalog Number: EVT-1521702
CAS Number: 134773-66-3
Molecular Formula: C5H6N2O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

QacA is primarily sourced from Staphylococcus aureus, a common bacterium that can cause a range of illnesses from minor skin infections to more severe diseases such as pneumonia and bloodstream infections. The gene encoding the QacA protein is often located on plasmids, which are small DNA molecules within bacteria that can replicate independently and carry genes responsible for antibiotic resistance .

Classification

QacA belongs to the family of multidrug resistance proteins, specifically categorized under the major facilitator superfamily. It functions as a transporter that utilizes proton motive force to expel toxic compounds from bacterial cells, thereby contributing to the organism's survival in hostile environments .

Synthesis Analysis

Methods

The synthesis of QacA protein typically involves recombinant DNA technology. The gene encoding QacA is cloned into expression vectors, which are then introduced into suitable host cells, such as Escherichia coli. Following transformation, the host cells are cultured under conditions that promote protein expression.

Technical Details

Purification of the QacA protein often employs affinity chromatography techniques. For instance, histidine-tagged versions of the protein can be purified using nickel-affinity columns. Subsequent analyses, such as circular dichroism spectroscopy, are utilized to assess the secondary structure of the purified protein, confirming its expected helical structure .

Molecular Structure Analysis

Structure

Recent studies utilizing cryo-electron microscopy have provided high-resolution structures of the QacA protein. These studies reveal that QacA has a complex architecture comprising multiple transmembrane segments that facilitate its function as an efflux pump. Specifically, it has been observed in an outward-open conformation, which is critical for its substrate transport mechanism .

Data

The structural data indicates that QacA exhibits a significant degree of flexibility, allowing it to accommodate various substrates during transport. This flexibility is essential for its role in multidrug resistance .

Chemical Reactions Analysis

Reactions

QacA mediates the efflux of diverse substrates through a series of conformational changes driven by proton gradients across the bacterial membrane. The primary reaction involves the binding of a substrate molecule followed by its translocation across the membrane and subsequent release into the extracellular environment.

Technical Details

The mechanism includes initial substrate binding to the inward-facing conformation of QacA, followed by a transition to an outward-facing state facilitated by protonation events that stabilize this conformation. This process effectively reduces intracellular concentrations of harmful compounds, contributing to bacterial survival against antimicrobial agents .

Mechanism of Action

Process

The mechanism by which QacA operates involves several key steps:

  1. Substrate Binding: The substrate binds to the transporter.
  2. Conformational Change: A proton motive force triggers a conformational change in QacA.
  3. Efflux: The substrate is expelled from the cell.
  4. Resetting: The transporter resets to its original conformation for another cycle.

This cycle enables Staphylococcus aureus to maintain low levels of toxic substances within its cytoplasm, thereby enhancing its resistance profile .

Data

Quantitative analyses have shown that strains expressing QacA exhibit significantly higher minimum inhibitory concentrations for various antimicrobial agents compared to non-expressing strains, underscoring its role in multidrug resistance .

Physical and Chemical Properties Analysis

Physical Properties

QacA is typically characterized as a membrane-associated protein with hydrophobic regions that facilitate its integration into lipid bilayers. Its stability and functionality are influenced by environmental factors such as pH and ionic strength.

Chemical Properties

The chemical properties of QacA include its ability to interact with various substrates through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions are crucial for substrate specificity and transport efficiency .

Relevant Data or Analyses

Studies have demonstrated that mutations within specific regions of QacA can significantly affect its substrate binding affinity and transport efficiency, highlighting key residues involved in these processes .

Applications

Scientific Uses

QacA serves as an important model for studying multidrug resistance mechanisms in bacteria. Understanding its structure and function can inform the development of new therapeutic strategies aimed at overcoming bacterial resistance. Additionally, research on QacA contributes to broader insights into efflux pump mechanisms across different bacterial species, potentially leading to novel antimicrobial agents that inhibit efflux activity or enhance antibiotic efficacy against resistant strains .

Introduction to the QacA Protein

Overview of Multidrug Efflux Pumps in Staphylococcus aureus

Staphylococcus aureus deploys multidrug efflux pumps as a primary defense mechanism against antimicrobial agents. These membrane-embedded transporters actively expel structurally diverse toxins, including antibiotics, biocides, and dyes, from bacterial cells. QacA is a prototypical efflux pump in S. aureus, distinguished by its exceptional substrate promiscuity. It confers resistance to >30 cationic antimicrobial compounds, spanning monovalent (e.g., benzalkonium, ethidium) and divalent agents (e.g., chlorhexidine, pentamidine). QacA operates via a proton motive force-dependent antiport mechanism, coupling drug extrusion with proton influx [1] [7]. Its plasmid-mediated dissemination in clinical isolates underscores its role in nosocomial infections and biocide adaptation [5] [9].

Classification of QacA Within the Major Facilitator Superfamily (MFS)

QacA belongs to the Drug:H⁺ Antiporter-2 (DHA2) family within the Major Facilitator Superfamily (MFS). Key characteristics include:

  • 14 Transmembrane Segments (TMS): Unlike most MFS members (typically 12 TMS), QacA’s additional TMS enable a broader substrate range and distinct topology [4] [9].
  • Structural Motifs: Possesses conserved MFS motifs A (GxxSDRxGRR in TMS 2), B (GxxxxGPxxGG in TMS 5), and C (GRR in TMS 8), critical for proton translocation and conformational dynamics [8] [4].
  • Extracellular Domains: Features an α-helical hairpin in extracellular loop 7 (EL7; between TMS 13–14), which allosterically modulates efflux by interacting with EL1 [4]. Cryo-EM structures reveal an outward-open conformation in substrate-free states, facilitating drug release [4].

Table 1: Key Structural Features of QacA

FeatureDescriptionFunctional Implication
TMS Topology14 transmembrane segmentsExpands substrate-binding cavities
EL7 Helical HairpinConserved α-helical loop between TMS 13–14Allosteric regulation of efflux; deletion ablates activity [4]
Protonation SitesD34, D61, D323, E406, E407, D411 in the vestibuleProton relay; D411N mutation impairs monovalent substrate efflux [4]
Glycine ResiduesG361, G379, G400 in TMS 12Helical flexibility; critical for bivalent substrate transport [2]

Historical Context and Discovery of QacA

QacA’s discovery emerged from studies of antiseptic resistance in mid-20th century S. aureus:

  • Earliest Genetic Evidence: Plasmid pSK156 (1951) harbored qacB, a precursor gene differing from qacA by 7 nucleotides. qacB conferred resistance only to monovalent cations [5].
  • Evolution to QacA: A single Asp323→Ala mutation in QacB expanded substrate specificity to divalent cations, coinciding with increased clinical use of chlorhexidine in the 1980s [9] [5].
  • Regulatory Discovery: The divergently transcribed repressor qacR was identified upstream of qacA. QacR binds operator DNA, repressing transcription; substrate binding induces derepression [3].

Table 2: Historical Evolution of qac Genes

YearMilestoneSignificance
1951Plasmid pSK156 (qacB) isolatedEarliest known efflux plasmid; monovalent resistance only [5]
1980sqacA detected in clinical plasmids (e.g., pSK1)Correlation with hospital biocide use; divalent cation resistance [9]
1998qacA sequenced (514 amino acids)Classified as MFS/DHA2; Asp323 confirmed as specificity determinant [1]
2023Cryo-EM structure of QacA (3.6 Å resolution)Elucidated outward-open state and EL7 hairpin role [4]

Role of QacA in Antimicrobial Resistance (AMR) and Biocide Tolerance

QacA exacerbates AMR through two interconnected mechanisms:1. Direct Efflux of Antimicrobials:- Substrate Spectrum: Effluxes cationic biocides (benzalkonium, chlorhexidine), dyes (ethidium), and antibiotics (e.g., fluoroquinolones) [1] [7].- Clinical Prevalence: Detected in 10–80% of S. aureus isolates, varying geographically. Plasmid-borne transmission accelerates spread in hospitals [2] [6].

  • Biocide-Driven Co-Selection:
  • Cross-Resistance: Chlorhexidine exposure selects for qacA-positive strains, simultaneously enriching resistance to β-lactams and vancomycin [6] [9].
  • Pandemic Impact: COVID-19-associated biocide overuse correlates with rising qacA prevalence in MRSA, complicating infection control [6].

Table 3: Substrate Specificity of QacA

Substrate ClassExamplesResistance LevelKey Binding Residues
Monovalent CationsBenzalkonium, Ethidium, Pyronin YHigh (MICs 50–400 µg/mL)D411, W58, G400 [1] [8]
Divalent CationsChlorhexidine, Pentamidine, DequaliniumModerate (MICs 0.5–12 µg/mL)D323, G361, S387 [2]
AntibioticsCiprofloxacin, NorfloxacinLow (2–4-fold increase)Overlap with NorA efflux [7]

Table 4: Clinical and Epidemiological Impact of QacA

ParameterObservationImplication
Plasmid PrevalenceEncoded on conjugative plasmids (e.g., pSK1 family) with heavy-metal/β-lactamase genesCo-selection under antimicrobial pressure [5] [9]
Biocide Correlation80% of chlorhexidine-tolerant MRSA carry qacABiocides drive persistence in clinical strains [6]
Global DisseminationRising prevalence in USA/Asian hospitals; linked to ST398 MRSA lineagePandemic spread via mobile genetic elements [6] [9]

Molecular Mechanisms of Substrate Recognition and Transport

QacA employs sophisticated mechanisms for poly-specific substrate binding:

  • Dual Binding Sites: Monovalent cations (e.g., benzalkonium) and divalent cations (e.g., chlorhexidine) occupy distinct but overlapping sites within the transmembrane vestibule. Mutagenesis studies confirm Asp323 is essential for divalent substrate recognition [1] [2].
  • Tryptophan-Mediated Interactions: Tryptophan residues (e.g., W58 in TMS 2) enable cation-π stacking with aromatic substrates. Alanine substitution at W58 abolishes transport, suppressable by mutations in cytoplasmic loops (e.g., G400D), indicating interdomain communication [8].
  • Conformational Cycling: Proton influx triggers a "rocker-switch" motion between outward-open and inward-open states. The EL7 hairpin stabilizes the outward-open conformation, accelerating drug release [4].

Experimental Evidence:

  • Cysteine-scanning mutagenesis of TMS 12 (residues 361–402) impaired chlorhexidine efflux in mutants G361A and S387A [2].
  • Fluorescein maleimide labeling showed substrate binding blocks accessibility at G361/S387, confirming direct involvement in transport [2].

Properties

CAS Number

134773-66-3

Product Name

qacA protein

Molecular Formula

C5H6N2O4

Synonyms

qacA protein

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